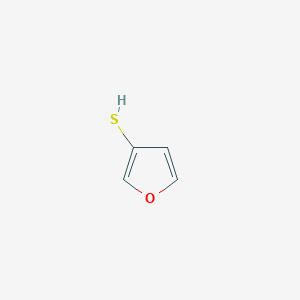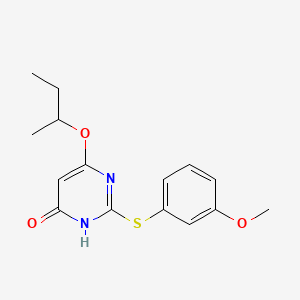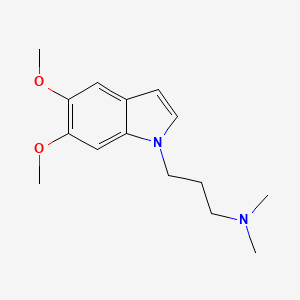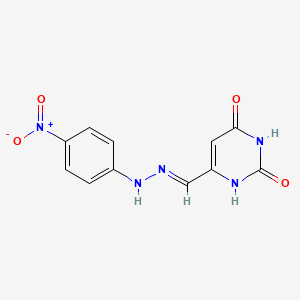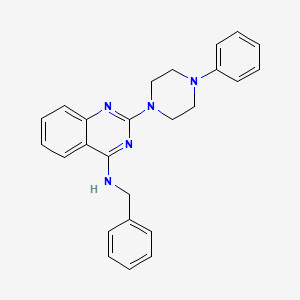![molecular formula C10H6ClN5 B12928868 5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 91322-01-9](/img/structure/B12928868.png)
5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the triazolopyrimidine family, known for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties .
准备方法
The synthesis of 5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the reaction of 5-chloro-3-phenyl-1H-1,2,4-triazole with various reagents. One common method includes the use of ethyl cyanoacetate in the presence of sodium hydride in tetrahydrofuran, leading to the formation of ethyl α-cyano-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-acetate . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with potassium cyanide to form 3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-carbonitrile.
Addition Reactions: When reacted with Grignard reagents, it forms addition products such as 7-alkylated 5-chloro-6,7-dihydro-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidines.
Aromatization: The anions generated from the compound with sodium hydride undergo aromatization to give 3H-1,2,3-triazolo[4,5-d]pyrimidine-7-carbonitriles.
科学研究应用
Medicinal Chemistry: It has shown promising neuroprotective and anti-neuroinflammatory properties, making it a potential candidate for treating neurodegenerative diseases.
Antimicrobial Activity: The compound exhibits significant antimicrobial properties, making it useful in developing new antibiotics.
Cancer Research: It has been evaluated for its anticancer activity, particularly against renal cancer cell lines.
作用机制
The mechanism of action of 5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves the inhibition of specific molecular targets and pathways. For instance, it has been observed to inhibit the NF-kB inflammatory pathway, reducing the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells . Additionally, it exerts its effects through the inhibition of endoplasmic reticulum stress and apoptosis .
相似化合物的比较
5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be compared with other triazolopyrimidine derivatives, such as:
5-(Methylsulfonyl)-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine: This compound undergoes similar nucleophilic substitution reactions but with different reactivity.
7-Acetonyl-5-chloro-6,7-dihydro-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine: Formed through addition reactions with ketones, it exhibits different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
属性
CAS 编号 |
91322-01-9 |
|---|---|
分子式 |
C10H6ClN5 |
分子量 |
231.64 g/mol |
IUPAC 名称 |
5-chloro-3-phenyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C10H6ClN5/c11-10-12-6-8-9(13-10)16(15-14-8)7-4-2-1-3-5-7/h1-6H |
InChI 键 |
NKIVLXGSBRGGMK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C3=NC(=NC=C3N=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


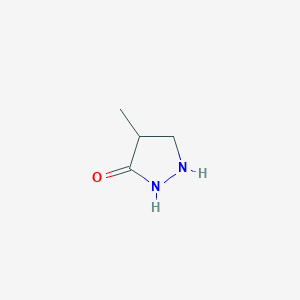
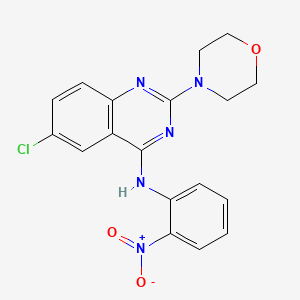

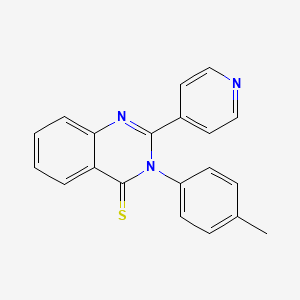
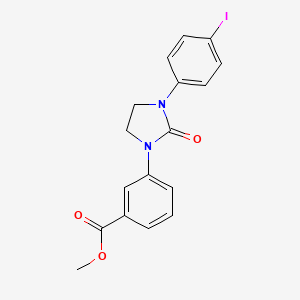
![9H,9'H-[1,1'-Bicarbazole]-2,2'-diamine](/img/structure/B12928823.png)
![1,10-bis(2-ethylsulfanylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12928828.png)
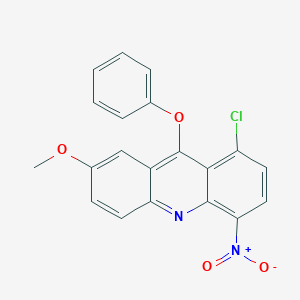
![N-[5-Cyano-2-(morpholin-4-yl)pyrimidin-4-yl]benzamide](/img/structure/B12928856.png)
